N-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chlorophenyl group and a tetrahydrobenzothienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothienopyrimidine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the benzothienopyrimidine intermediate.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothienopyrimidine derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine
- N-(4-Methylphenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine
Uniqueness
N-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14ClN3S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H14ClN3S/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2,(H,18,19,20) |
InChI Key |
XODTUAAXWAKVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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